molecular formula C10H15NO3 B3007567 N-(1-(furan-3-yl)propan-2-yl)-2-methoxyacetamide CAS No. 1788674-37-2

N-(1-(furan-3-yl)propan-2-yl)-2-methoxyacetamide

Cat. No. B3007567
CAS RN: 1788674-37-2
M. Wt: 197.234
InChI Key: JBZCJWWRACUDOL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Xanomeline includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen.


Physical And Chemical Properties Analysis

Xanomeline is a yellow crystalline powder with a molecular weight of 337.42 g/mol. Its chemical formula is C21H23NO3. This compound has a melting point of 208-209°C and a solubility of less than 1 mg/mL in water.

Scientific Research Applications

Synthesis and Structural Characterization

Synthesis and Anti-tuberculosis Activity

Furan derivatives, including N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives, have been synthesized through one-pot synthesis methods. These compounds were characterized using single crystal X-ray diffraction and spectroscopic techniques, and their anti-tuberculosis activities were investigated, showing potential medicinal applications (Yuefei Bai et al., 2011).

Chemical Switch in Maillard Reaction

Studies on furan derivatives have revealed their role as chemical switches in the formation of colored Maillard reaction products, providing insights into food chemistry and the complex reactions that occur during food processing and cooking (T. Hofmann, 1998).

Anticancer and Antiangiogenic Activity

Novel 3-arylaminobenzofuran derivatives have been designed and synthesized, showing significant in vitro and in vivo anticancer and antiangiogenic activities. These compounds target the colchicine site on tubulin, indicating their potential as therapeutic agents for cancer treatment (R. Romagnoli et al., 2015).

Potential Applications

New Furan Derivatives from Endophytic Fungus

Research on mangrove-derived endophytic fungi has led to the isolation of new furan derivatives with potential biological activities. These compounds' structures were elucidated using NMR spectroscopy and mass spectrometry, highlighting the diversity and potential utility of natural products from marine sources (Liang-Liang Chen et al., 2017).

Future Directions

The future of furan-based compounds is promising. Furan platform chemicals (FPCs) can be economically synthesized from biomass, and there are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .

properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-8(11-10(12)7-13-2)5-9-3-4-14-6-9/h3-4,6,8H,5,7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZCJWWRACUDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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